Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine
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Overview
Description
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine is a chiral amine compound with significant interest in organic chemistry and pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and methylating agents.
Methylation: The pyrrolidine undergoes methylation using reagents like methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl groups.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Methylation: Utilizing large reactors for the methylation step to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to enhance efficiency and consistency in producing the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into secondary or primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile: Another chiral amine with different functional groups and applications.
Rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexayl hexanicotinate: A compound with multiple chiral centers and distinct chemical properties.
Uniqueness
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine stands out due to its specific stereochemistry and the presence of N,N-dimethyl groups, which confer unique reactivity and binding properties compared to other similar compounds.
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-7(9(2)3)4-5-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
RFCFJJAUESUTQG-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CCN1)N(C)C |
Canonical SMILES |
CC1C(CCN1)N(C)C |
Origin of Product |
United States |
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